molecular formula C17H26N2O4S2 B2528220 1-methanesulfonyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperidine-4-carboxamide CAS No. 2309776-91-6

1-methanesulfonyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperidine-4-carboxamide

Cat. No.: B2528220
CAS No.: 2309776-91-6
M. Wt: 386.53
InChI Key: PZZNITMSWPENLX-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a thiophene moiety, and a methanesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride and a suitable base.

    Attachment of the Thiophene Moiety: The thiophene ring is incorporated through a coupling reaction, such as Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.

    Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving appropriate diol precursors.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene moiety can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction can lead to the formation of reduced piperidine derivatives.

Scientific Research Applications

1-methanesulfonyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 1-methanesulfonyl-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}piperidine-4-carboxamide
  • 1-methanesulfonyl-4-[(thiophen-3-yl)methyl]piperazine
  • 1-(methylsulfonyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide

Uniqueness

1-methanesulfonyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

1-methylsulfonyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S2/c1-25(21,22)19-7-2-14(3-8-19)16(20)18-13-17(5-9-23-10-6-17)15-4-11-24-12-15/h4,11-12,14H,2-3,5-10,13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZNITMSWPENLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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